Metformin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Diabetes Prevention:

Metformin has demonstrated effectiveness in preventing or delaying the onset of type 2 diabetes in individuals at high risk. Large-scale studies like the Diabetes Prevention Program (DPP) and its long-term follow-up (DPPOS) showed that metformin significantly reduced the risk of developing diabetes compared to a placebo, demonstrating its preventive potential [].

Cancer Research:

Growing evidence suggests a potential link between metformin and reduced cancer risk. Studies have shown that metformin might lower the incidence of various cancers, including pancreatic, colorectal, and breast cancer [, ]. While the exact mechanisms are still under investigation, metformin's influence on cellular metabolism and its ability to suppress tumor growth are potential areas of interest [].

Cardiovascular Health:

Research suggests that metformin might offer benefits for cardiovascular health. Studies have observed associations between metformin use and reduced risk of cardiovascular events like heart attack and stroke, particularly in individuals with diabetes []. However, further investigation is needed to understand the underlying mechanisms and confirm these potential benefits.

Neurodegenerative Diseases:

The potential neuroprotective effects of metformin are also being explored. Studies have shown that metformin might improve cognitive function and even offer some protection against the development of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease []. However, further research is necessary to establish a definitive link and understand the underlying mechanisms.

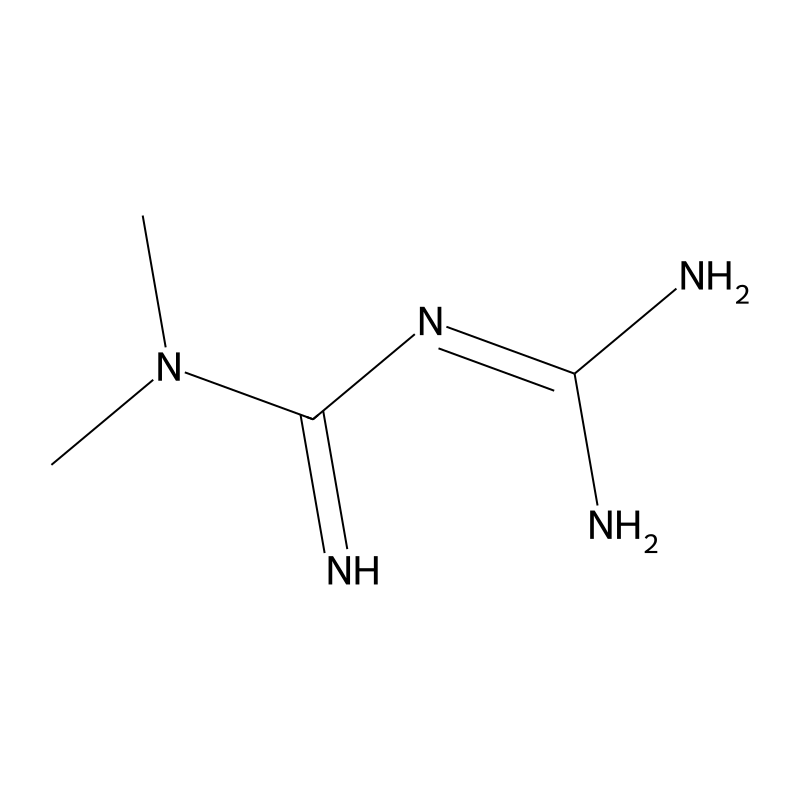

Metformin is a biguanide compound primarily used as an antihyperglycemic agent in the management of type 2 diabetes mellitus. Its chemical formula is , and it is often administered in the form of metformin hydrochloride. Metformin works by decreasing hepatic glucose production, enhancing insulin sensitivity, and increasing peripheral glucose uptake and utilization. It has a unique mechanism of action compared to other oral antihyperglycemic drugs, primarily involving the inhibition of mitochondrial complex I, which leads to a reduction in adenosine triphosphate production and subsequent activation of AMP-activated protein kinase (AMPK) .

The exact mechanism of action of metformin is still under investigation, but its primary effects are believed to be:

- Inhibition of hepatic glucose production: Metformin is thought to activate AMPK (adenosine monophosphate-activated protein kinase), an enzyme that regulates cellular energy metabolism. Activated AMPK suppresses gluconeogenesis, the process by which the liver produces glucose.

- Improvement of peripheral insulin sensitivity: Metformin may enhance the ability of insulin to stimulate glucose uptake into muscle cells.

Physical and Chemical Properties

- Appearance: White to off-white crystalline powder.

- Molecular Formula: C4H11N5

- Molecular Weight: 129.17 g/mol.

- Melting Point: 225-229 °C.

- Solubility: Freely soluble in water, slightly soluble in alcohol.

- pKa: 12.6.

- Stability: Stable under normal storage conditions.

The biological activity of metformin is multifaceted:

- Antihyperglycemic Effects: Primarily lowers blood glucose levels by reducing hepatic glucose output and improving insulin sensitivity.

- Activation of AMPK: Enhances glucose uptake in peripheral tissues and inhibits lipogenesis.

- Inhibition of Mitochondrial Complex I: This action leads to altered energy metabolism and decreased ATP levels, which are crucial for its antidiabetic effects .

- Potential Cardiovascular Benefits: Some studies suggest that metformin may have protective effects against cardiovascular diseases associated with diabetes .

Metformin can be synthesized through various methods, but a common approach involves:

- Single-Step Reaction: The reaction between dimethylamine hydrochloride and dicyandiamide (2-cyanoguanidine) upon heating results in the formation of metformin. This method is efficient and straightforward .

The synthesis can also be performed under controlled conditions to optimize yield and purity.

Metformin is primarily used for:

- Management of Type 2 Diabetes Mellitus: It is often the first-line treatment due to its effectiveness and safety profile.

- Polycystic Ovary Syndrome (PCOS): Metformin is used off-label to manage insulin resistance associated with PCOS.

- Weight Management: Some studies indicate that metformin may aid in weight loss among overweight individuals with type 2 diabetes .

- Potential Anti-Aging Effects: Emerging research suggests that metformin may have applications in age-related diseases due to its effects on metabolic pathways .

Metformin interacts with various compounds, influencing its pharmacokinetics and efficacy:

- Insulin Mimics: Studies have shown that vanadium compounds can oxidize metformin, affecting its antihyperglycemic properties .

- Dietary Components: The absorption and effectiveness of metformin can be influenced by dietary factors, such as carbohydrate intake.

- Other Medications: When combined with other antihyperglycemic agents like insulin or sulfonylureas, there is an increased risk of hypoglycemia .

Several compounds share similarities with metformin in terms of structure or function. Here are some notable examples:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Glyburide | Sulfonylurea | Antihyperglycemic | Stimulates insulin secretion from the pancreas |

| Pioglitazone | Thiazolidinedione | Antihyperglycemic | Improves insulin sensitivity via PPAR-gamma activation |

| Acarbose | Alpha-glucosidase inhibitor | Antihyperglycemic | Delays carbohydrate absorption in the intestine |

| Dapagliflozin | SGLT2 inhibitor | Antihyperglycemic | Promotes renal glucose excretion |

Uniqueness of Metformin:

Metformin's primary distinction lies in its mechanism of action—specifically, its role in activating AMPK and inhibiting mitochondrial function, which sets it apart from other classes of antihyperglycemics that primarily focus on insulin secretion or sensitivity.

AMP-Activated Protein Kinase Activation

Metformin exerts its primary cellular effects through the activation of AMP-activated protein kinase, a heterotrimeric serine/threonine kinase consisting of a catalytic alpha subunit and regulatory beta and gamma subunits [18]. The enzyme functions as a cellular energy sensor that monitors the intracellular AMP to ATP ratio, becoming activated when this ratio exceeds critical threshold values [18]. Recent research has revealed multiple distinct pathways through which metformin activates AMP-activated protein kinase, each operating through different molecular mechanisms and at varying concentration ranges.

Mitochondrial AMP-Activated Protein Kinase Pathways: Complex I Inhibition and Energy Stress Signaling

The mitochondrial pathway represents one of the most extensively studied mechanisms of metformin action. Metformin selectively inhibits mitochondrial respiratory-chain complex I, also known as NADH-ubiquinone oxidoreductase, leading to decreased NADH oxidation, reduced proton gradient across the inner mitochondrial membrane, and decreased oxygen consumption rates [2]. This inhibition is weak and reversible, with an IC50 of approximately 20 millimolar, making metformin a distinctive type of complex I inhibitor compared to canonical inhibitors like rotenone and piericidin A [2].

The mechanism of complex I inhibition involves direct interaction with the ND3 core subunit of the respiratory complex [6]. However, recent studies have demonstrated that clinically relevant concentrations of metformin, typically in the 10-100 micromolar range, do not significantly affect complex I respiration, suggesting that this mechanism may only be relevant at suprapharmacological concentrations exceeding 1 millimolar [22]. At therapeutic concentrations, metformin appears to primarily target mitochondrial glycerophosphate dehydrogenase rather than complex I directly [22].

Metformin non-competitively inhibits mitochondrial glycerophosphate dehydrogenase with a Ki value of 38-55 micromolar, resulting in altered hepatocellular redox states and reduced conversion of lactate and glycerol to glucose [22]. This inhibition affects the glycerophosphate shuttle, leading to increased cytosolic NADH to NAD+ ratios and decreased mitochondrial redox states [20] [22]. The redox changes subsequently influence gluconeogenic pathways and cellular energy metabolism without necessarily depleting ATP levels [21].

Energy stress signaling through the mitochondrial pathway involves the accumulation of metformin within mitochondria due to its positive charge and the robust inner mitochondrial membrane potential [6]. This accumulation can lead to mitochondrial depolarization and activation of AMP-activated protein kinase through increased AMP levels, although some studies suggest that metformin can activate the kinase without significantly altering cellular ADP to ATP ratios [25] [28].

Lysosomal AMP-Activated Protein Kinase Activation: Calcium-Dependent Mechanisms

Recent discoveries have revealed a novel lysosomal pathway for metformin-mediated AMP-activated protein kinase activation that operates independently of mitochondrial effects. This mechanism involves the lysosomal v-ATPase-Ragulator complex and represents a breakthrough in understanding how low-dose metformin activates AMP-activated protein kinase [3] [17].

The lysosomal pathway operates through metformin's interaction with the PEN2-ATP6AP1 complex on lysosomal membranes [17]. Mass spectrometry and molecular docking studies have identified PEN2 as a direct binding partner of metformin, with critical binding residues including tyrosine-47, phenylalanine-35, and glutamate-40 [17]. Depletion of PEN2 blocks low-dose metformin-induced AMP-activated protein kinase activation and v-ATPase inhibition, confirming its essential role in this pathway [17].

The mechanism involves metformin targeting and priming the v-ATPase-Ragulator complex on lysosome membranes, which serves as a hub to coordinate mTORC1 and AMP-activated protein kinase pathways [3]. Upon metformin treatment, the v-ATPase-Ragulator complex undergoes conformational changes that dissociate mTORC1 from lysosomes and allow docking of AXIN and LKB1 for AMP-activated protein kinase activation [3]. This process occurs in an amino acid-independent manner and has been demonstrated in pure in vitro reconstitution systems that exclude mitochondria [3].

Calcium-dependent mechanisms contribute to lysosomal AMP-activated protein kinase activation through the recruitment of the LKB1-STRD-MO25 complex to lysosomal membranes [3]. The LKB1 complex, which includes the pseudokinase STRD alpha and scaffolding protein MO25 alpha, is essential for AMP-activated protein kinase phosphorylation at threonine-172 [16] [19]. The interaction between these proteins creates an allosteric mechanism of kinase activation, with STRD alpha adopting a closed conformation typical of active protein kinases and MO25 alpha stabilizing the active conformation of LKB1 [19].

Cross-Talk with Other Kinases (mTORC1, SIRT1, PI3K/AKT)

Metformin exhibits extensive cross-talk with multiple kinase pathways, creating a complex network of molecular interactions that extend beyond simple AMP-activated protein kinase activation. The mechanistic target of rapamycin complex 1 represents one of the most significant downstream targets of metformin action [29] [31].

mTORC1 inhibition by metformin occurs through both AMP-activated protein kinase-dependent and independent mechanisms, with the relative contribution of each pathway varying according to metformin concentration [29]. At lower doses, metformin requires AMP-activated protein kinase and the TSC complex for mTORC1 inhibition, while higher doses reveal AMP-activated protein kinase and TSC complex-independent mechanisms [29]. AMP-activated protein kinase suppresses mTORC1 activation through dual mechanisms: activation of the TSC complex and direct phosphorylation of Raptor at serine-722 and serine-792 [29]. The TSC complex, consisting of tuberin and hamartin proteins, acts as a tumor suppressor that inhibits mTORC1 when activated by AMP-activated protein kinase [31].

SIRT1 represents another critical target of metformin action, with the drug functioning as a direct SIRT1-activating compound [26]. Computational analyses have identified multiple binding sites for metformin on SIRT1, including the allosteric site occupied by resveratrol and other sirtuin-activating compounds, the NAD+ binding site, and the C-terminal regulatory segment [26]. Enzymatic assays demonstrate that metformin and other biguanides improve the catalytic efficiency of SIRT1 under conditions of low NAD+ [26]. This interaction is particularly relevant during aging when NAD+ levels decline, suggesting that metformin may confer health benefits through maintenance of SIRT1 activity [26].

PI3K/AKT pathway interactions with metformin involve complex regulatory mechanisms that vary across different cell types and experimental conditions [27] [30]. Metformin can inhibit the PI3K/AKT pathway through multiple mechanisms, including direct effects on pathway components and indirect effects mediated through AMP-activated protein kinase activation [30]. In anaplastic thyroid cancer cells, metformin decreases mRNA expression levels of PI3K and AKT while also affecting FOXO1 expression, although phosphorylation levels of these proteins remain largely unchanged [30]. The interaction between metformin and the PI3K/AKT pathway appears to be context-dependent, with some studies showing activation of pathway components while others demonstrate inhibition [27].

Cross-talk mechanisms also involve protein kinase C-zeta, which has been identified as a mediator of metformin-induced AMP-activated protein kinase activation in endothelial cells [1]. Metformin activates protein kinase C-zeta, leading to increased translocation from cytosol to membrane and subsequent phosphorylation of both AMP-activated protein kinase at threonine-172 and LKB1 at serine-428 [1]. This pathway is particularly relevant in vascular endothelial cells, where metformin produces pronounced AMP-activated protein kinase activation exceeding 10-fold increases [1].

Tissue-Specific AMP-Activated Protein Kinase Effects: Hepatic vs. Skeletal Muscle vs. Adipose Responses

Metformin exhibits distinct tissue-specific effects on AMP-activated protein kinase activation, reflecting differences in drug accumulation, kinase isoform expression, and cellular context across different organs and cell types.

Hepatic Responses

Hepatocytes represent the primary target tissue for metformin action, with drug concentrations in liver tissue reaching 3-10 fold higher levels than plasma concentrations [7]. In primary human and rat hepatocytes, metformin activates AMP-activated protein kinase in a concentration and time-dependent manner, with significant activation occurring at concentrations as low as 50 micromolar after extended incubation periods [7]. The hepatic response is characterized by predominant activation of the alpha-1 isoform, which accounts for approximately 90% of total AMP-activated protein kinase activity in these cells [7].

Hepatic AMP-activated protein kinase activation by metformin results in robust inhibition of acetyl-CoA carboxylase activity, induction of fatty acid oxidation, and suppression of lipogenic enzyme expression [7]. The activation also leads to suppression of SREBP-1 expression, a key lipogenic transcription factor, contributing to metformin's effects on hepatic lipid metabolism [7]. In vivo studies in rats demonstrate that metformin treatment reduces hepatic expression of SREBP-1 and other lipogenic mRNAs while decreasing acetyl-CoA carboxylase activity [7].

Skeletal Muscle Responses

Skeletal muscle tissue shows distinct patterns of AMP-activated protein kinase activation compared to hepatic tissue, with predominant involvement of the alpha-2 isoform [11]. In human subjects with type 2 diabetes, metformin treatment for 10 weeks significantly increases AMP-activated protein kinase alpha-2 activity in skeletal muscle, associated with increased phosphorylation at threonine-172 and decreased acetyl-CoA carboxylase-2 activity [11].

The skeletal muscle response to metformin is characterized by changes in energy status, with decreased ATP and phosphocreatine concentrations following treatment [11]. These changes suggest that AMP-activated protein kinase activation in muscle occurs secondary to altered cellular energy metabolism [11]. Metformin-induced increases in AMP-activated protein kinase activity in skeletal muscle are associated with higher rates of glucose disposal and increased muscle glycogen concentrations [11].

In isolated rat skeletal muscles, metformin stimulates glucose uptake coincident with AMP-activated protein kinase activation, with effects observed at 2 millimolar concentrations after 3 hours of treatment [7]. The muscle response demonstrates the functional coupling between AMP-activated protein kinase activation and metabolic effects that contribute to metformin's therapeutic efficacy [7].

Adipose Tissue Responses

Adipose tissue exhibits the most complex and variable responses to metformin in terms of AMP-activated protein kinase activation. Unlike hepatic and muscle tissues, adipose tissue shows limited metformin accumulation and variable AMP-activated protein kinase activation responses [8] [9] [12].

In 3T3-L1 adipocytes, metformin treatment displays limited effects on AMP-activated protein kinase phosphorylation, particularly at lower concentrations [12]. Treatment with metformin at concentrations up to 1 millimolar for 48 hours shows minimal changes in AMP-activated protein kinase phosphorylation, suggesting that adipose tissue may be less sensitive to metformin's AMP-activated protein kinase-activating effects [12].

However, metformin exerts significant effects on adipogenesis through both AMP-activated protein kinase-dependent and independent mechanisms [8] [9]. The effects are biphasic, with lower concentrations (1.25-2.5 millimolar) promoting adipocyte differentiation and higher concentrations (5-10 millimolar) inhibiting the process [9]. Only higher concentrations induce AMP-activated protein kinase phosphorylation along with activation of p38 and JNK pathways while reducing ERK and AKT phosphorylation [9].

The tissue-specific differences in metformin's effects on AMP-activated protein kinase reflect multiple factors including drug transporter expression, cellular energy demands, kinase isoform distributions, and downstream pathway configurations. These differences contribute to the complex pharmacological profile of metformin and help explain its diverse therapeutic effects across different organ systems.

| Table 1: Metformin-Induced AMP-Activated Protein Kinase Activation Across Different Cell Types and Tissues | ||||

|---|---|---|---|---|

| Cell Type/Tissue | Metformin Concentration (μM) | AMP-Activated Protein Kinase Activation (Fold Change) | Threonine-172 Phosphorylation | Time Course |

| Human Hepatocytes | 50-2000 | 1.3-3.0 | Increased | 1-39 hours |

| Rat Hepatocytes | 10-2000 | 1.3-3.0 | Increased | 1-39 hours |

| CHO Fibroblasts | 250-2500 | 1.0-3.0 | Increased | 6-18 hours |

| H4IIE Hepatoma Cells | 50-2000 | 1.0-4.0 | Increased | 6-72 hours |

| Human Skeletal Muscle | Therapeutic | 2.0-3.5 | Increased | 10 weeks |

| HUVEC Endothelial Cells | 168.3±25.6 | 10.6 | Increased | 1-4 hours |

| BAEC Endothelial Cells | 168.3±25.6 | 10.6 | Increased | 1-4 hours |

| 3T3-L1 Adipocytes | 1250-10000 | 1.5-2.5 | Increased | 24-48 hours |

| C3H10T1/2 MSCs | 500-1000 | 1.2-2.0 | Variable | 5 days |

| Table 2: Metformin Molecular Targets and Mechanistic Pathways | ||||

|---|---|---|---|---|

| Target/Mechanism | IC50/Ki Value | Mechanism Type | Cellular Concentration Range | Primary Effect |

| Mitochondrial Complex I | ~20 mM | Weak reversible inhibition | >1 mM (suprapharmacological) | Energy stress signaling |

| Mitochondrial Glycerophosphate Dehydrogenase (mGPD) | 38-55 μM | Non-competitive inhibition | 10-100 μM (therapeutic) | Redox state alteration |

| Lysosomal v-ATPase-Ragulator Complex | Not determined | Conformational modulation | 5-30 μM (low-dose) | AMP-Activated Protein Kinase-mTORC1 coordination |

| AMP-Activated Protein Kinase γ-subunit Direct Binding | Not quantified | Direct protein binding | 25-100 μM | AMP-Activated Protein Kinase heterotrimeric formation |

| LKB1-STRD-MO25 Complex | Not determined | Complex stabilization | Variable | AMP-Activated Protein Kinase upstream activation |

| Protein Kinase C-ζ | Not determined | Kinase activation | Clinical concentrations | Endothelial AMP-Activated Protein Kinase activation |

| PEN2-ATP6AP1 Complex | Low μM | Lysosomal targeting | 5-30 μM | Lysosomal AMP-Activated Protein Kinase activation |

| Table 3: Tissue-Specific AMP-Activated Protein Kinase Responses to Metformin Treatment | |||||

|---|---|---|---|---|---|

| Tissue/Organ | Primary AMP-Activated Protein Kinase Isoform | Metformin Accumulation | AMP-Activated Protein Kinase Activation Response | Functional Consequences | Clinical Relevance |

| Liver (Hepatocytes) | AMP-Activated Protein Kinase α1 (90%), AMP-Activated Protein Kinase α2 (10%) | 3-10 fold vs plasma | Robust (2-4 fold) | Gluconeogenesis inhibition | Primary therapeutic target |

| Skeletal Muscle | AMP-Activated Protein Kinase α2 (predominant) | 2-3 fold vs plasma | Moderate (2-3 fold) | Glucose uptake increase | Secondary metabolic effects |

| Adipose Tissue | AMP-Activated Protein Kinase α1 (variable) | Limited accumulation | Limited/Variable | Adipogenesis modulation | Weight regulation |

| Vascular Endothelium | AMP-Activated Protein Kinase α1/α2 | Similar to plasma | Strong (>10 fold) | Endothelial function improvement | Cardiovascular protection |

| Intestine | AMP-Activated Protein Kinase α1 | 2-5 fold vs plasma | Moderate | Glucose absorption effects | Gastrointestinal effects |

| Kidney | AMP-Activated Protein Kinase α1/α2 | 3-7 fold vs plasma | Not well characterized | Glucose reabsorption effects | Renal glucose handling |

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

log Kow = -2.64 at 25 °C (est)

Decomposition

When heated to decomposition it emits toxic fumes of /nitric oxides/.

Appearance

Melting Point

223 - 226 °C

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Drug Indication

Livertox Summary

Drug Classes

Therapeutic Uses

Metformin hydrochloride tablets, USP are indicated as an adjunct to diet and exercise to improve glycemic control in adults and children with type 2 diabetes mellitus. /Included in US product label/

Metformin has been used in the management of metabolic and reproductive abnormalities associated with polycystic ovary syndrome. However, adequate and well-controlled clinical trials evaluating metformin therapy for polycystic ovary syndrome remain limited, particularly regarding long-term efficacy, and available data are conflicting regarding the benefits of the drug in ameliorating various manifestations of the condition. /NOT included in US product label/

Metformin is commercially available in fixed combination with glyburide or glipizide for use as an adjunct to diet and exercise to improve glycemic control in adults with diabetes mellitus; such fixed-combination preparations may be used as initial therapy in patients whose hyperglycemia cannot be controlled by diet and exercise alone, or as second-line therapy in patients who do not achieve adequate control of hyperglycemia with metformin or sulfonylurea monotherapy. A thiazolidinedione may be added to metformin in fixed combination with glyburide in patients who have inadequate glycemic control with fixed-combination therapy.

For more Therapeutic Uses (Complete) data for METFORMIN (18 total), please visit the HSDB record page.

Pharmacology

Metformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Metformin is associated with a very low incidence of lactic acidosis. This agent helps reduce LDL cholesterol and triglyceride levels, and is not associated with weight gain, and prevents the cardiovascular complications of diabetes. Metformin is not metabolized and is excreted unchanged by the kidneys.

MeSH Pharmacological Classification

ATC Code

A10BD16

A10BD11

A10BD20

A10BD08

A10BD05

A10BD07

A10BD13

A10BD03

A10BA02

A - Alimentary tract and metabolism

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BA - Biguanides

A10BA02 - Metformin

Mechanism of Action

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis.

Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/

Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/

People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context.

KEGG Target based Classification of Drugs

Serine/threonine kinases

CAMK group

AMPK (PRKAA) [HSA:5562 5563] [KO:K07198]

Vapor Pressure

Pictograms

Irritant

Other CAS

1115-70-4

Absorption Distribution and Excretion

This drug is substantially excreted by the kidney. Renal clearance of metformin is about 3.5 times higher than creatinine clearance, which shows that renal tubular secretion is the major route of metformin elimination. After oral administration, about 90% of absorbed metformin is eliminated by the kidneys within the first 24 hours post-ingestion.

The apparent volume of distribution (V/F) of metformin after one oral dose of metformin 850 mg averaged at 654 ± 358 L.

Renal clearance is about 3.5 times greater than creatinine clearance, which indicates that tubular secretion is the major route of metformin elimination. Following oral administration, approximately 90% of the absorbed drug is eliminated via the renal route within the first 24 hours.

Metformin is slowly and incompletely absorbed from the GI tract, mainly from the small intestine; absorption is complete within 6 hours. The absolute oral bioavailability of the drug under fasting conditions is reported to be approximately 50-60% with metformin hydrochloride doses of 0.5-1.5 g; binding of the drug to the intestinal wall may explain the difference between the amount of drug absorbed (as determined by the urinary and fecal excretion of unchanged drug) and the amount bioavailable in some studies. In single-dose studies with metformin hydrochloride conventional tablets doses of 0.5-1.5 g or 0.85-2.55 g, plasma metformin concentrations did not increase in proportion to increasing doses, suggesting an active saturable absorption process. Similarly, in single-dose studies with an extended-release tablet preparation (Glumetza) at doses of 0.5-2.5 g, plasma metformin concentrations did not increase in proportion to increasing doses. At steady state after administration of a metformin hydrochloride extended-release tablet preparation (Glucophage XR), the AUC and peak plasma concentrations were not dose proportional within the range of 0.5-2 g. However, limited data from studies in animals and in human intestinal cell cultures suggest that transepithelial transfer of metformin in the intestine may occur through a passive, nonsaturable mechanism, possibly involving a paracellular route. In several studies with another metformin hydrochloride extended-release tablet preparation (Fortamet) using doses of 1-2.5 g, metformin exposure was dose-related.

Following oral administration of metformin hydrochloride (0.5-1.5 g) as conventional tablets in healthy individuals or in patients with type 2 diabetes mellitus, plasma concentrations decline in a triphasic manner. Following multiple-dose administration of metformin hydrochloride (500 mg twice daily for 7-14 days) as conventional tablets in a limited number of patients with type 2 diabetes mellitus, peak plasma concentrations remained unchanged, but trough drug concentrations were higher than with single-dose administration, suggesting some drug accumulation in a peripheral tissue compartment. No accumulation of metformin appears to occur following repeated oral doses of the drug as extended-release tablets. The principal plasma elimination half-life of metformin averages approximately 6.2 hours; 90% of the drug is cleared within 24 hours in patients with normal renal function. The decline in plasma metformin concentrations is slower after oral than after IV administration of the drug, indicating that elimination is absorption rate-limited. Urinary excretion data and data from whole blood indicate a slower terminal-elimination phase half-life of 8-20 hours (e.g., 17.6 hours)1 suggesting that the erythrocyte mass may be a compartment of distribution.

Metformin is distributed rapidly in animals and humans into peripheral body tissues and fluids, particularly the GI tract; the drug also appears to distribute slowly into erythrocytes and into a deep tissue compartment (probably GI tissues). The highest tissue concentrations of metformin (at least 10 times the plasma concentration) occur in the GI tract (e.g., esophagus, stomach, duodenum, jejunum, ileum), with lower concentrations (twice the plasma concentration) occurring in kidney, liver, and salivary gland tissue. The drug distributes into salivary glands with a half-life of about 9 hours. Metformin concentrations in saliva are tenfold lower than those in plasma and may be responsible for the metallic taste reported in some patients receiving the drug. Any local effect of metformin on glucose absorption in the GI tract may be associated with the relatively high GI concentrations of the drug compared with those in other tissues. It is not known whether metformin crosses the blood-brain barrier or the placenta in humans or if the drug is distributed into human milk; however, in lactating rats, metformin is distributed into breast milk at levels comparable to those in plasma.

Renal clearance is approximately 3.5 times greater than creatinine clearance, indicating that tubular secretion is the principal route of metformin elimination. Following a single 850-mg oral dose of metformin hydrochloride, renal clearance averaged 552, 491, or 412 mL/minute in nondiabetic adults, diabetic adults, or healthy geriatric individuals, respectively. Renal impairment results in increased peak plasma concentrations of metformin, a prolonged time to peak plasma concentration, and a decreased volume of distribution. Renal clearance is decreased in patients with renal impairment (as measured by decreases in creatinine clearance) and, apparently because of reduced renal function with age, in geriatric individuals. In geriatric individuals, decreased renal and plasma clearance of metformin also results in increased plasma concentrations of the drug; volume of distribution remains unaffected.

For more Absorption, Distribution and Excretion (Complete) data for METFORMIN (12 total), please visit the HSDB record page.

Metabolism Metabolites

Metformin is not metabolized in the liver or GI tract and is not excreted in bile; no metabolites of the drug have been identified in humans.

Metformin is not metabolized. Route of Elimination: Intravenous single-dose studies in normal subjects demonstrate that metformin is excreted unchanged in the urine and does not undergo hepatic metabolism (no metabolites have been identified in humans) nor biliary excretion. Approximately 90% of the drug is eliminated in 24 hours in those with healthy renal function. Renal clearance of metformin is approximately 3.5 times that of creatinine clearance, indicating the tubular secretion is the primary mode of metformin elimination. Half Life: 6.2 hours. Duration of action is 8-12 hours.

Associated Chemicals

Wikipedia

Prednisone

Drug Warnings

Accumulation of metformin may occur in patients with renal impairment, and such accumulation rarely can result in lactic acidosis, a serious, potentially fatal metabolic disease. The risk of developing lactic acidosis is much lower (e.g., 10-fold lower) with metformin than with phenformin (no longer commercially available in the US). However, lactic acidosis constitutes a medical emergency requiring immediate hospitalization and treatment; in such cases, metformin should be discontinued and general supportive therapy (e.g., volume expansion, diuresis) should be initiated immediately. Prompt hemodialysis also is recommended. Lactic acidosis is characterized by elevated blood lactate concentrations (exceeding 45 mg/dL), decreased blood pH (less than 7.35), electrolyte disturbances with an increased anion gap, and an increased lactate/pyruvate ratio. Lactic acidosis also may occur in association with a variety of pathophysiologic conditions, including diabetes mellitus, and whenever substantial tissue hypoperfusion and hypoxemia exist. Approximately 50% of cases of metformin-associated lactic acidosis have been reported to be fatal. However, it has been suggested that in such cases of lactic acidosis not accompanied by conditions predisposing to tissue anoxia (e.g., heart failure, renal or pulmonary disease), techniques for the elimination of metformin from the body may allow recovery rates exceeding 80%.

Urinary tract infection has been reported in 8 or 1.1% of patients receiving metformin alone or in fixed combination with glipizide, respectively. Hypertension has been reported in 5.6 or 2.9-3.5% of patients receiving metformin alone or in fixed combination with glipizide, respectively. Musculoskeletal pain has been reported in 6.7 or 8% of patients receiving metformin alone or in fixed combination with glipizide, respectively. Severe acute hepatitis associated with marked elevations in serum hepatic aminotransferase values and cholestasis has been reported following initiation of metformin therapy in a patient receiving glipizide and enalapril. Accidental injury was reported in 7.3 or 5.6% of patients receiving metformin as an extended-release tablet preparation (Fortamet) or as conventional tablets, respectively.

Pneumonitis with vasculitis has been reported rarely with concomitant metformin and oral sulfonylurea (e.g., glyburide) therapy. Upper respiratory tract infection was reported in 16.3 or 17.3% of patients receiving metformin or metformin in fixed combination with glyburide, respectively. Upper respiratory tract infection was reported in 8.5 or 8.1-9.9% of patients receiving metformin or metformin in fixed combination with glipizide, respectively, as initial therapy for type 2 diabetes mellitus. Upper respiratory tract infection was reported in 10.7 or 10.3% of patients receiving metformin or metformin in fixed combination with glipizide, respectively, as second-line therapy for type 2 diabetes mellitus. Upper respiratory tract infection was reported in 5.2 or 6.2% of patients receiving metformin or metformin combined with sitagliptin, respectively, in clinical trials. Rhinitis was reported in 4.2 or 5.6% of patients receiving metformin as an extended-release tablet preparation (Fortamet) or as conventional tablets, respectively. Infection was reported in 20.5 or 20.9% of patients receiving an extended-release tablet preparation (Fortamet) or conventional tablets, respectively.

For more Drug Warnings (Complete) data for METFORMIN (23 total), please visit the HSDB record page.

Biological Half Life

The principal plasma elimination half-life of metformin averages approximately 6.2 hours ... .

The drug distributes into salivary glands with a half-life of about 9 hours.

Use Classification

Methods of Manufacturing

Preparation: ... J.J. Sterne, United States of America patent 3174901 (1965 to Jan Marcel Didier Aron-Samuel). /Metformin/

Analytic Laboratory Methods

Storage Conditions

Interactions

The link between inflammation and cancer has been confirmed by the use of anti-inflammatory therapies in cancer prevention and treatment. 5-aminosalicylic acid (5-ASA) was shown to decrease the growth and survival of colorectal cancer (CRC) cells. Studies also revealed that metformin induced apoptosis in several cancer cell lines. We investigated the combinatory effect of 5-ASA and metformin on HCT-116 and Caco-2 CRC cell lines. Apoptotic markers were determined using western blotting. Expression of pro-inflammatory cytokines was determined by RT-PCR. Inflammatory transcription factors and metastatic markers were measured by ELISA. Metformin enhanced CRC cell death induced by 5-ASA through significant increase in oxidative stress and activation of apoptotic machinery. Moreover, metformin enhanced the anti-inflammatory effect of 5-ASA by decreasing the gene expression of IL-1beta, IL-6, COX-2 and TNF-alpha and its receptors; TNF-R1 and TNF-R2. Significant inhibition of activation of NF-kappaB and STAT3 transcription factors, and their downstream targets was also observed. Metformin also enhanced the inhibitory effect of 5-ASA on MMP-2 and MMP-9 enzyme activity, indicating a decrease in metastasis. The current data demonstrate that metformin potentiates the antitumor effect of 5-ASA on CRC cells suggesting their potential use as an adjuvant treatment in CRC.

Previous studies suggest that metformin may exert a protective effect on cisplatin-induced cytotoxicity in cancer cells, and this finding has led to a caution for considering metformin use in the treatment of cancer patients. However, in this paper we provide the first demonstration that metformin synergistically augments cisplatin cytotoxicity in the esophageal squamous cancer cell line, ECA109, under glucose-deprivation conditions, which may be more representative of the microenvironment within solid tumors; this effect is very different from the previously reported cytoprotective effect of metformin against cisplatin in commonly used high glucose incubation medium. The potential mechanisms underlying the synergistic effect of metformin on cisplatin-induced cytotoxicity under glucose-deprivation conditions may include enhancement of metformin-associated cytotoxicity, marked reduction in the cellular ATP levels, deregulation of the AKT and AMPK signaling pathways, and impaired DNA repair function.

Concomitant treatment with the glucose-lowering drug metformin and the platelet aggregation inhibitor dipyridamole often occurs in patients with type 2 diabetes mellitus who have suffered a cerebrovascular event. The gastrointestinal uptake of metformin is mediated by the human equilibrative nucleoside transporter 4 (ENT4), which is inhibited by dipyridamole in preclinical studies. We hypothesized that dipyridamole lowers the plasma exposure to metformin. Eighteen healthy volunteers (mean age 23 years; 9 male) were randomized in an open-label crossover study. Subjects were allocated to treatment with metformin 500 mg twice daily in combination with dipyridamole slow-release 200 mg twice daily or to metformin alone for 4 days. After a washout period of 10 days, the volunteers were crossed over to the alternative treatment arm. Blood samples were collected during a 10-hr period after intake of the last metformin dose. The primary endpoint was the area under the plasma concentration-time curve (AUC0-12hr) and the maximum plasma metformin concentration (C max). In healthy subjects, dipyridamole did not significantly affect Cmax nor AUC0-12hr of metformin under steady-state conditions. Previous in vitro studies report that dipyridamole inhibits the ENT4 transporter that mediates gastrointestinal uptake of metformin. In contrast, co-administration of dipyridamole at therapeutic dosages to healthy volunteers does not have a clinically relevant effect on metformin plasma steady-state exposure.

For more Interactions (Complete) data for METFORMIN (23 total), please visit the HSDB record page.

Stability Shelf Life

Dates

2. Lautatzis ME, Goulis DG, Vrontakis M. Efficacy and safety of metformin during pregnancy in women with gestational diabetes mellitus or polycystic ovary syndrome: a systematic review. Metabolism. 2013 Nov;62(11):1522-34. doi: 10.1016/j.metabol.2013.06.006. Epub 2013 Jul 23. PMID: 23886298.

3. Miller RA, Chu Q, Xie J, Foretz M, Viollet B, Birnbaum MJ. Biguanides suppress hepatic glucagon signalling by decreasing production of cyclic AMP. Nature. 2013 Feb 14;494(7436):256-60. doi: 10.1038/nature11808. Epub 2013 Jan 6. PMID: 23292513; PMCID: PMC3573218.

4. Morley LC, Tang T, Yasmin E, Norman RJ, Balen AH. Insulin-sensitising drugs (metformin, rosiglitazone, pioglitazone, D-chiro-inositol) for women with polycystic ovary syndrome, oligo amenorrhoea and subfertility. Cochrane Database Syst Rev. 2017 Nov 29;11(11):CD003053. doi: 10.1002/14651858.CD003053.pub6. PMID: 29183107; PMCID: PMC6486196.